![molecular formula C20H16N4O3 B2472814 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea CAS No. 942002-05-3](/img/no-structure.png)

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

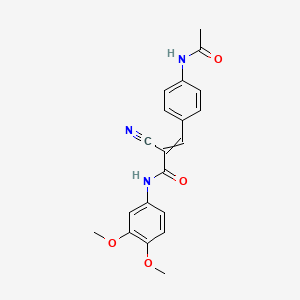

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and cancer research. This compound is a member of the quinazoline family of compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

- Furan-2-ylmethylurea derivatives have demonstrated promising antimicrobial and antiviral activities . Researchers explore their potential as novel agents to combat infectious diseases.

- Furan compounds serve as building blocks for biomass-derived platform molecules. Recent research focuses on heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates, including furan-2-ylmethylurea . Catalysts play a crucial role in achieving high yields of target amines.

- Investigating the structure–activity relationship of furan-2-ylmethylurea derivatives informs the design of more efficient and stable heterogeneous catalysts. Researchers explore the impact of factors such as active metals, supports, and reaction conditions .

Antimicrobial and Antiviral Agents

Catalysis and Biomass Conversion

Structure–Activity Relationship Studies

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also interact with various biological targets.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may affect multiple biochemical pathways.

Result of Action

A compound with a similar structure was found to exhibit antimicrobial activity against pathogens such as escherichia coli, salmonella typhi, and staphylococcus aureus . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also have antimicrobial effects.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea' involves the condensation of 2-furancarboxaldehyde with anthranilic acid to form 3-(furan-2-ylmethyl)anthranilic acid. This intermediate is then cyclized with urea and phosphoryl chloride to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Starting Materials": [ "2-furancarboxaldehyde", "anthranilic acid", "urea", "phosphoryl chloride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with anthranilic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form 3-(furan-2-ylmethyl)anthranilic acid.", "Step 2: Cyclization of 3-(furan-2-ylmethyl)anthranilic acid with urea and phosphoryl chloride in the presence of DMF to form 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea.", "Step 3: Reaction of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea with phenyl isocyanate in the presence of triethylamine to form the final product." ] } | |

Número CAS |

942002-05-3 |

Nombre del producto |

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |

Fórmula molecular |

C20H16N4O3 |

Peso molecular |

360.373 |

Nombre IUPAC |

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |

InChI |

InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |

Clave InChI |

DUXNUPGQZRLSFE-PTGBLXJZSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)

![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)